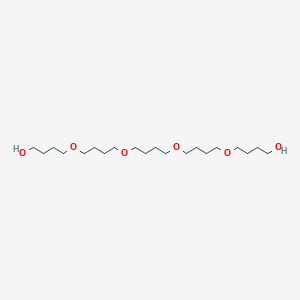
Sialyl Lewis x, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sialyl Lewis x, Sodium Salt is a tetrasaccharide carbohydrate derivative of the Lewis blood group antigen structure. It is a surface glycan found on various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells. This compound is a common ligand for the three selectins: L-selectin, E-selectin, and P-selectin. It plays significant roles in physiological processes such as immune response and fertilization. Abnormal expression of this compound has been linked to several cancers and blood diseases .
Preparation Methods
Sialyl Lewis x, Sodium Salt is typically prepared enzymatically. The synthesis involves the monofucosyl substitution of the type 2 chain and α2,3-sialylation, resulting in the formation of the Sialyl Lewis x antigen. The compound is produced as a white solid, with a molecular weight of 842.73 g/mol. It is soluble in water at a concentration of 2 mg/mL and is stored at -20°C .
Chemical Reactions Analysis
Sialyl Lewis x, Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sialyl Lewis x, Sodium Salt has numerous scientific research applications:
Chemistry: It is used as a minimal binding ligand for E-selectins, which are involved in cell adhesion processes.
Biology: It plays a crucial role in cell-to-cell recognition processes, such as fertilization and immune response.
Medicine: It is used in disease diagnosis, drug delivery, gene transfer, and medical molecular imaging. Overexpression of this compound has been linked to several cancers, making it a target for cancer research and therapy.
Industry: It is used in the production of various biochemical products and as a research tool in the development of new drugs and therapies
Mechanism of Action
Sialyl Lewis x, Sodium Salt exerts its effects by binding to selectins, which are cell adhesion molecules. This binding blocks the recruitment of neutrophils to sites of inflammation, reducing injury following ischemia and reperfusion, and immune complex-induced acute lung injury. The molecular targets and pathways involved include the selectin-mediated signaling pathways, which play a role in immune response and inflammation .
Comparison with Similar Compounds
Sialyl Lewis x, Sodium Salt is unique due to its specific structure and binding affinity for selectins. Similar compounds include:
Sialyl Lewis a: Another tetrasaccharide with a similar structure but different linkage and binding properties.
N-Acetyl-D-glucosamine: A monosaccharide that is a component of the Sialyl Lewis x structure.
CMP-Sialic Acid: A precursor in the biosynthesis of sialylated glycans.
These compounds share some structural similarities but differ in their specific functions and applications .
Properties
IUPAC Name |
sodium;5-acetamido-2-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23.Na/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34;/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVABQDSMSJDPV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)CO)O)NC(=O)C)O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N2NaO23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B8231033.png)
![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)


![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B8231056.png)
![acetic acid;7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8231064.png)




